2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

DNA intercalation Structure-activity relationship Indoloquinoxaline

2-[2-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione (C25H18N4O2, MW 406.4 g/mol) is a synthetic hybrid molecule that combines the planar tetracyclic indolo[2,3-b]quinoxaline chromophore with a phthalimide (isoindole-1,3-dione) moiety via an ethylene linker at the N-6 position. The indolo[2,3-b]quinoxaline scaffold is a validated DNA intercalator with documented anticancer, antiviral, and antimicrobial activities driven by its ability to insert between DNA base pairs.

Molecular Formula C25H18N4O2
Molecular Weight 406.4 g/mol
Cat. No. B12133793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC25H18N4O2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C(=O)C6=CC=CC=C6C5=O
InChIInChI=1S/C25H18N4O2/c1-15-7-6-10-18-21-23(27-20-12-5-4-11-19(20)26-21)28(22(15)18)13-14-29-24(30)16-8-2-3-9-17(16)25(29)31/h2-12H,13-14H2,1H3
InChIKeyKWEJBTRJIYVNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Indoloquinoxaline-Phthalimide Hybrid Structure and Scientific Procurement Context


2-[2-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione (C25H18N4O2, MW 406.4 g/mol) is a synthetic hybrid molecule that combines the planar tetracyclic indolo[2,3-b]quinoxaline chromophore with a phthalimide (isoindole-1,3-dione) moiety via an ethylene linker at the N-6 position. The indolo[2,3-b]quinoxaline scaffold is a validated DNA intercalator with documented anticancer, antiviral, and antimicrobial activities driven by its ability to insert between DNA base pairs [1][2]. The 7-methyl substitution on the indole ring and the phthalimide side chain distinguish this compound from other indoloquinoxaline derivatives, potentially modulating DNA binding geometry, lipophilicity, and biological target preference. This compound is offered by multiple chemical suppliers as a research-grade screening compound for drug discovery and chemical biology applications.

Why Indoloquinoxaline Analogs Cannot Be Functionally Substituted for 2-[2-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione


Within the indolo[2,3-b]quinoxaline class, both the position of the methyl substituent on the indole ring and the chemical nature of the N-6 side chain critically govern DNA binding affinity, base-sequence selectivity, and resultant biological activity [1][2]. Comparative studies on indoloquinoxaline derivatives have demonstrated that the side chain position and composition directly influence association constants with DNA and thermal stabilization of the drug-DNA complex [2]. The 7-methyl substitution pattern present in this compound is distinct from the more common 9-substituted analogs; even a positional shift alters the orientation of the planar chromophore within the DNA intercalation pocket, as evidenced by circular dichroism studies on related isomers [2]. Furthermore, the phthalimide terminal group introduces unique hydrogen-bond acceptor capabilities and additional π-stacking surface that dialkylaminoethyl or morpholinoethyl side chains lack [3]. Procurement of a generic indoloquinoxaline derivative without these specific structural features will not recapitulate the same DNA binding profile or biological readout.

Quantitative Differentiation Evidence for 2-[2-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione Relative to Structural Analogs


Positional Isomer Differentiation: 7-Methyl vs. 9-Methyl Indoloquinoxaline Regioisomers Show Divergent DNA Binding Orientations

The 7-methyl substitution on the indolo[2,3-b]quinoxaline core is expected to produce a different DNA binding geometry compared to the 9-methyl positional isomer. Comparative circular dichroism (CD) studies on the related antitumor indoloquinoxaline pair NCA0424 and its side-chain positional isomer NCA0465 demonstrated that the position of substitution fundamentally alters the asymmetric binding of the chromophore with DNA bases—NCA0465 exhibited adenine-selective CD signatures not observed with NCA0424 [1]. The 7-methyl vs. 9-methyl substitution pattern in the target compound vs. 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is structurally analogous to this positional effect, predicting distinct DNA sequence preferences and differing biological activity profiles.

DNA intercalation Structure-activity relationship Indoloquinoxaline

Phthalimide vs. Dialkylamino Side Chain: Differential DNA Interaction Strength and Topoisomerase II Engagement

The phthalimide (isoindole-1,3-dione) side chain in the target compound is structurally and electronically distinct from the dialkylaminoethyl or morpholinoethyl side chains commonly found in reference indoloquinoxaline derivatives such as B-220 or NCA0424. In the indolo[2,3-b]quinoxaline series, compounds bearing dimethylaminoethyl chains strongly bind DNA and exhibit preference for GC-rich sequences (DNase I footprinting evidence), whereas those with morpholinoethyl chains show weaker interactions [1]. The phthalimide group introduces two carbonyl hydrogen-bond acceptors and an extended aromatic surface absent in alkylamino side chains, which may confer distinct DNA interaction modes and potentially alter topoisomerase II engagement—notably, classic indoloquinoxalines such as B-220 and 9-OH-B-220 show poor topoisomerase II inhibition despite strong DNA binding [2].

DNA binding affinity Topoisomerase II inhibition Side chain SAR

DNA Intercalation Validation: Indolo[2,3-b]quinoxaline Scaffold Delivers Confirmed DNA Binding with Thermal Stabilization

The indolo[2,3-b]quinoxaline core present in the target compound is a validated DNA intercalator scaffold. Highly active derivatives such as NCA0424, B-220, and 9-OH-B-220 have demonstrated substantial thermal stabilization of compound-DNA complexes, with the degree of stabilization depending on substituent type and side chain orientation toward the GC-rich minor groove [1]. In a study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, dicationic quaternary ammonium salt variants exhibited enhanced DNA binding affinity confirmed by UV-vis, fluorescence, and CD spectroscopy as well as thermal denaturation, with in vitro antitumor activities evaluated against MCF-7, HeLa, and A549 cancer cell lines [2]. The target compound retains the planar tetracyclic chromophore required for intercalation while incorporating a 7-methyl substituent and a phthalimide side chain that are expected to modulate binding parameters.

DNA thermal denaturation Intercalation Anticancer

Structural Uniqueness vs. Unsubstituted Parent: 7-Methyl + Phthalimide Combination Distinguishes from 6H-Indolo[2,3-b]quinoxaline Core

The target compound differs from the unsubstituted 6H-indolo[2,3-b]quinoxaline parent (MW 233.27 g/mol) by the addition of a 7-methyl group (+14 Da), an ethylene linker (+28 Da), and a phthalimide moiety (+131 Da), yielding a substantially larger and more lipophilic molecule (MW 406.4 g/mol, predicted XLogP3-AA ~4.4) . The propyl-linked analog 2-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione (MW 420.5 g/mol, predicted density 1.4±0.1 g/cm³, boiling point 613.0±55.0 °C) differs by a single methylene unit in the linker, which may affect conformational flexibility and DNA binding geometry. These structural differences mean that generic 6H-indolo[2,3-b]quinoxaline cannot serve as a functional substitute in assays designed for the target compound.

Chemical differentiation Lipophilicity Procurement specification

Recommended Research Application Scenarios for 2-[2-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione Based on Structural Differentiation


DNA Intercalation Mechanism-of-Action Studies Requiring Position-Specific Chromophore Orientation

Use the 7-methyl variant of this indoloquinoxaline-phthalimide conjugate in biophysical DNA binding assays (UV-vis titration, fluorescence displacement, CD spectroscopy, thermal denaturation) to probe how the 7-methyl substituent affects intercalation geometry compared to 9-substituted or unsubstituted analogs. Class-level precedent from NCA0424/NCA0465 positional isomer studies demonstrates that the methyl position influences asymmetric chromophore binding to adenine vs. guanine bases in DNA [1], making this compound suitable for structure-activity relationship investigations of DNA sequence selectivity.

Chemical Biology Probe for Differentiating DNA Intercalation from Topoisomerase II Inhibition

Deploy this compound in parallel with dialkylaminoethyl-substituted indoloquinoxalines (e.g., B-220 class) in topoisomerase II relaxation assays and cytotoxicity panels. Because indoloquinoxalines like B-220 and 9-OH-B-220 show poor topoisomerase II inhibition despite strong DNA intercalation [2], the phthalimide side chain may further shift the intercalation/topoisomerase inhibition balance, enabling dissection of DNA damage response pathways that are intercalation-dependent vs. topoisomerase-dependent.

Screening Library Component for Indoloquinoxaline-Based Drug Discovery with Enhanced Lipophilicity

Incorporate this compound into focused screening libraries targeting DNA-interactive anticancer or antiviral agents. The predicted XLogP3-AA of ~4.4 and MW of 406.4 g/mol place it in a favorable drug-like property space distinct from more hydrophilic dialkylamino derivatives, potentially improving membrane permeability. Pair with the propyl-linked analog (MW 420.5, propyl spacer) to evaluate linker length effects on cellular uptake and nuclear localization in cell-based assays.

Fluorescence Quenching or Optical Sensor Development Leveraging the Phthalimide-Indoloquinoxaline Hybrid Chromophore

Exploit the dual-chromophore architecture of this compound for optical sensing applications. Indoloquinoxaline derivatives exhibit characteristic UV-vis absorption around 420 nm with intramolecular charge transfer character [3], while phthalimides are established fluorophores. The ethylene-linked hybrid structure may exhibit unique photophysical properties (e.g., dual emission, solvent-dependent fluorescence switching) useful for developing fluorescent probes for nucleic acid detection or hypochlorite sensing, as demonstrated for related indoloquinoxaline-based D-π-A systems [4].

Quote Request

Request a Quote for 2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.